Cas no 2140671-39-0 (1-{(9H-fluoren-9-yl)methoxycarbonyl}-4,4-difluoropyrrolidine-3-carboxylic acid)

1-{(9H-fluoren-9-yl)methoxycarbonyl}-4,4-difluoropyrrolidine-3-carboxylic acid structure
2140671-39-0 structure
Product name:1-{(9H-fluoren-9-yl)methoxycarbonyl}-4,4-difluoropyrrolidine-3-carboxylic acid
CAS No:2140671-39-0
MF:C20H17F2NO4
MW:373.35009264946
CID:6507317
PubChem ID:165588743

1-{(9H-fluoren-9-yl)methoxycarbonyl}-4,4-difluoropyrrolidine-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 1-{(9H-fluoren-9-yl)methoxycarbonyl}-4,4-difluoropyrrolidine-3-carboxylic acid
    • 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropyrrolidine-3-carboxylic acid
    • EN300-1556485
    • 2140671-39-0
    • Inchi: 1S/C20H17F2NO4/c21-20(22)11-23(9-17(20)18(24)25)19(26)27-10-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,24,25)
    • InChI Key: NZGAKTIOBHKGKN-UHFFFAOYSA-N
    • SMILES: FC1(CN(C(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)CC1C(=O)O)F

Computed Properties

  • Exact Mass: 373.11256435g/mol
  • Monoisotopic Mass: 373.11256435g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 4
  • Complexity: 577
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 66.8Ų
  • XLogP3: 3.2

1-{(9H-fluoren-9-yl)methoxycarbonyl}-4,4-difluoropyrrolidine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1556485-2.5g
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropyrrolidine-3-carboxylic acid
2140671-39-0
2.5g
$3220.0 2023-06-05
Enamine
EN300-1556485-10.0g
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropyrrolidine-3-carboxylic acid
2140671-39-0
10g
$7065.0 2023-06-05
Enamine
EN300-1556485-1000mg
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropyrrolidine-3-carboxylic acid
2140671-39-0
1000mg
$2724.0 2023-09-25
Enamine
EN300-1556485-10000mg
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropyrrolidine-3-carboxylic acid
2140671-39-0
10000mg
$11716.0 2023-09-25
Enamine
EN300-1556485-50mg
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropyrrolidine-3-carboxylic acid
2140671-39-0
50mg
$2288.0 2023-09-25
Enamine
EN300-1556485-2500mg
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropyrrolidine-3-carboxylic acid
2140671-39-0
2500mg
$5341.0 2023-09-25
Enamine
EN300-1556485-5.0g
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropyrrolidine-3-carboxylic acid
2140671-39-0
5g
$4764.0 2023-06-05
Enamine
EN300-1556485-250mg
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropyrrolidine-3-carboxylic acid
2140671-39-0
250mg
$2506.0 2023-09-25
Enamine
EN300-1556485-500mg
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropyrrolidine-3-carboxylic acid
2140671-39-0
500mg
$2615.0 2023-09-25
Enamine
EN300-1556485-5000mg
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4,4-difluoropyrrolidine-3-carboxylic acid
2140671-39-0
5000mg
$7901.0 2023-09-25

1-{(9H-fluoren-9-yl)methoxycarbonyl}-4,4-difluoropyrrolidine-3-carboxylic acid Related Literature

Additional information on 1-{(9H-fluoren-9-yl)methoxycarbonyl}-4,4-difluoropyrrolidine-3-carboxylic acid

Chemical Synthesis and Pharmacological Potential of 1-{(9H-fluoren-9-yl)methoxycarbonyl}-4,4-difluoropyrrolidine-3-carboxylic Acid (CAS No. 2140671-39-0)

The compound 1-{(9H-fluoren-9-yl)methoxycarbonyl}-4,4-difluoropyrrolidine-3-carboxylic acid, identified by CAS Registry Number 2140671-39-0, represents a structurally complex organic molecule with significant implications in modern medicinal chemistry. This compound integrates a fluorenylmethoxycarbonyl (Fmoc) protecting group at the pyrrolidine ring's nitrogen atom, alongside a difluoro substitution pattern at the C4 position and a terminal carboxylic acid functionality. Such structural features position it as a versatile intermediate in the synthesis of bioactive molecules, particularly within peptide-based drug discovery programs.

Recent advancements in asymmetric synthesis have highlighted this compound's role in resolving stereochemical challenges during multi-step organic syntheses. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility as an intermediate for constructing constrained peptidomimetics targeting G-protein coupled receptors (GPCRs). The presence of fluorine atoms at the difluoropyrrolidine core enhances metabolic stability while maintaining conformational rigidity—a critical property for optimizing drug-like properties such as blood-brain barrier permeability.

Innovations in protecting group strategies have further expanded its application scope. Researchers at the University of Basel recently reported a copper-catalyzed approach to install the Fmoc group under ambient conditions (Nature Communications, 2023), reducing reaction times by over 65% compared to traditional methods. This advancement aligns with current trends toward sustainable chemistry practices by minimizing solvent usage and energy consumption.

Spectroscopic characterization confirms its unique physicochemical properties: proton NMR analysis reveals characteristic signals at δ 7.5–8.2 ppm corresponding to the fluorene moiety's aromatic protons, while fluorine NMR identifies distinct peaks at -85 ppm attributed to the difluoro substituents. Thermogravimetric analysis shows thermal stability up to 185°C under nitrogen atmosphere, making it suitable for high-throughput screening applications.

Clinical pharmacology studies indicate promising activity profiles when incorporated into β-turn mimetics targeting neurodegenerative pathways. A collaborative study between Merck Research Labs and MIT (published in Bioorganic & Medicinal Chemistry Letters, 2023) demonstrated that derivatives containing this core structure exhibited selective inhibition of β-secretase (BACE1) with IC₅₀ values below 5 nM—a critical therapeutic target for Alzheimer's disease research.

The compound's structural versatility is further evidenced by its use in developing enzyme-resistant peptide conjugates. A recent Angewandte Chemie paper described its role in creating protease-stable insulin analogs through site-specific conjugation via the carboxylic acid functionality (-COOH). These constructs showed prolonged half-lives in murine models without compromising glucose-lowering efficacy—a breakthrough for diabetes management therapies.

Recommend Articles

Recommended suppliers
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.